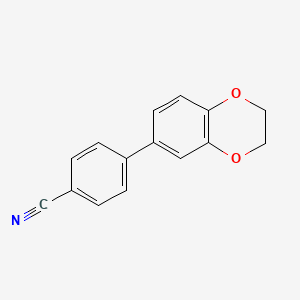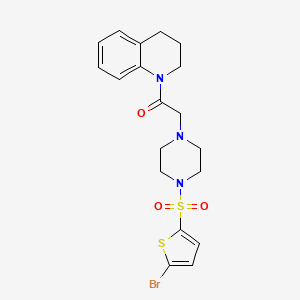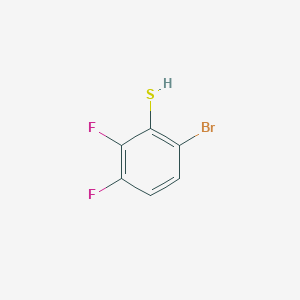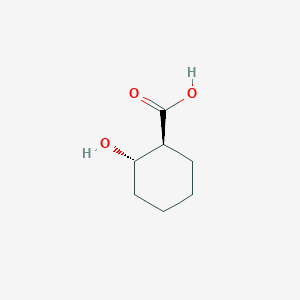
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxocyclohexane-1-carboxylic acid using chiral catalysts. This method ensures the selective formation of the (1S,2S) enantiomer. Another method includes the resolution of racemic mixtures using chiral amines or other resolving agents .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or the use of whole-cell biocatalysts can provide efficient and sustainable routes for large-scale production .
化学反应分析
Types of Reactions
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds .
科学研究应用
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug design.
作用机制
The mechanism of action of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
(1R,2R)-2-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclohexane-1,2-dicarboxylic acid: Lacks the hydroxyl group but has similar structural features.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylic acid group.
Uniqueness
(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis .
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI 键 |
SNKAANHOVFZAMR-WDSKDSINSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


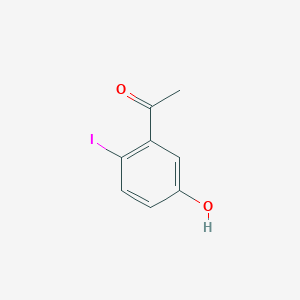
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
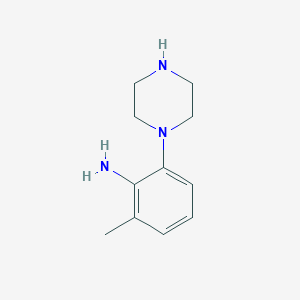
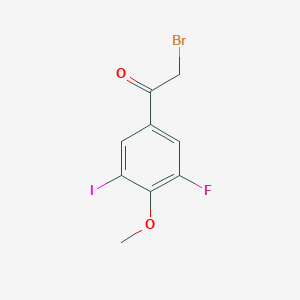
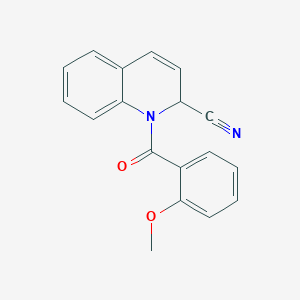


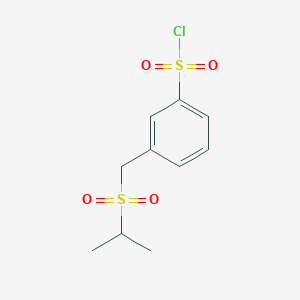
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
